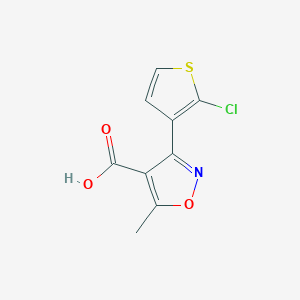
3-(5-Chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a chloro-substituted thiophene ring attached to an isoxazole ring, which in turn is connected to a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as 2-chlorothiophene. This can involve halogenation, formylation, and other substitution reactions.
Construction of the Isoxazole Ring: The isoxazole ring is formed by cyclization reactions involving appropriate precursors. This step often requires the use of reagents such as hydroxylamine and acetic anhydride.
Coupling of the Rings: The thiophene and isoxazole rings are then coupled together through a series of reactions that may involve the use of coupling agents like palladium catalysts.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-(5-Chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The chloro group in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted thiophene derivatives.
科学的研究の応用
3-(5-Chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(5-Chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Chloro-3-thienyl)boronic acid
- (2-Chloro-3-thienyl)acetic acid
- 1-{2-[(2-chloro-3-thienyl)methoxy]-2-(2,4-dichlorophenyl)ethyl}imidazole
Uniqueness
3-(5-Chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups and ring structures. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
特性
CAS番号 |
14483-57-9 |
|---|---|
分子式 |
C9H6ClNO3S |
分子量 |
243.67 g/mol |
IUPAC名 |
3-(2-chlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6ClNO3S/c1-4-6(9(12)13)7(11-14-4)5-2-3-15-8(5)10/h2-3H,1H3,(H,12,13) |
InChIキー |
PJPKUIGUNDJSLO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=C(SC=C2)Cl)C(=O)O |
正規SMILES |
CC1=C(C(=NO1)C2=C(SC=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















